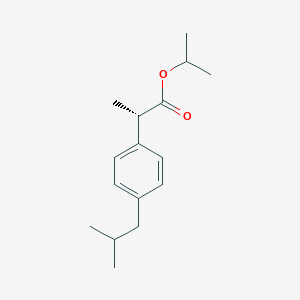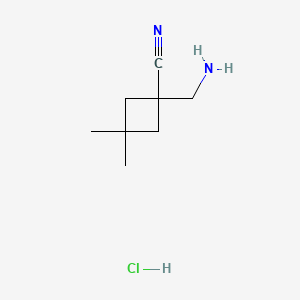
O-Acetylrotigotine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Acetylrotigotine Hydrochloride is a derivative of rotigotine, a non-ergoline dopamine agonist. Rotigotine is primarily used in the treatment of Parkinson’s disease and restless leg syndrome. This compound is a compound that has been synthesized to enhance the pharmacological properties of rotigotine, making it more effective in its therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetylrotigotine Hydrochloride involves the acetylation of rotigotine. The process typically includes the reaction of rotigotine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group on the rotigotine molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure its quality. The production process also includes rigorous quality control measures to monitor the purity and stability of the compound .
化学反応の分析
Types of Reactions
O-Acetylrotigotine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
科学的研究の応用
O-Acetylrotigotine Hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of dopamine agonists and their derivatives.
Biology: The compound is used in research to understand the mechanisms of dopamine receptor activation and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and restless leg syndrome.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
作用機序
O-Acetylrotigotine Hydrochloride exerts its effects by activating dopamine receptors in the brain. It mimics the action of dopamine, a neurotransmitter that plays a crucial role in regulating movement and coordination. The compound binds to dopamine receptors, particularly the D1, D2, and D3 receptors, and activates them, leading to improved dopaminergic signaling. This mechanism helps alleviate the symptoms of Parkinson’s disease and restless leg syndrome .
類似化合物との比較
Similar Compounds
Rotigotine: The parent compound of O-Acetylrotigotine Hydrochloride, used in the treatment of Parkinson’s disease and restless leg syndrome.
Pramipexole: Another dopamine agonist used for similar therapeutic purposes.
Ropinirole: A non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless leg syndrome.
Uniqueness
This compound is unique due to its enhanced pharmacological properties compared to rotigotine. The acetylation of rotigotine improves its stability and bioavailability, making it more effective in its therapeutic applications. Additionally, the compound’s ability to undergo various chemical reactions makes it a valuable tool in scientific research .
特性
CAS番号 |
1229620-82-9 |
|---|---|
分子式 |
C21H28ClNO2S |
分子量 |
394.0 g/mol |
IUPAC名 |
[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl] acetate;hydrochloride |
InChI |
InChI=1S/C21H27NO2S.ClH/c1-3-12-22(13-11-19-7-5-14-25-19)18-9-10-20-17(15-18)6-4-8-21(20)24-16(2)23;/h4-8,14,18H,3,9-13,15H2,1-2H3;1H/t18-;/m0./s1 |
InChIキー |
AVIUYGPHELTUQP-FERBBOLQSA-N |
異性体SMILES |
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OC(=O)C.Cl |
正規SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3,4-Dichlorophenyl)-2-[2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazol-1-yl]ethanone Hydrobromide](/img/structure/B13451251.png)
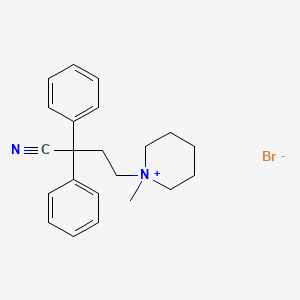
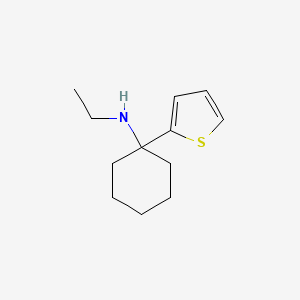
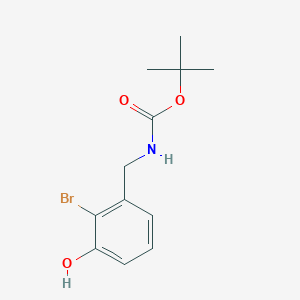
![N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide](/img/structure/B13451280.png)
![(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one](/img/structure/B13451293.png)

![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)
